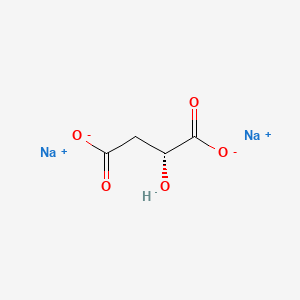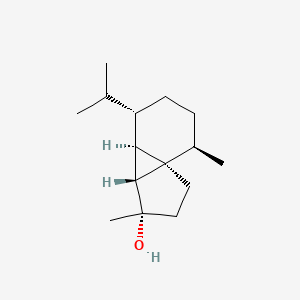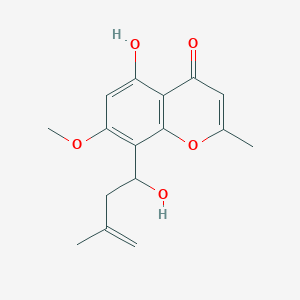![molecular formula C19H17F6N5O B1253605 Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]- CAS No. 913623-69-5](/img/structure/B1253605.png)
Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-341 is a potent and selective DPP-4 inhibitor with a structure very similar to sitagliptin (in 2D; the 3D structure is significantly different).
Scientific Research Applications
P2X7 Antagonists for Neurological Disorders
Methanone derivatives, specifically methyl substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones, have been identified as potent rat and human P2X7 antagonists. These compounds exhibit high receptor occupancy in rats after oral administration and are proposed as valuable tools for exploring the effects of P2X7 antagonism in models of depression and epilepsy. This makes them promising candidates for further research in the treatment of these neurological disorders (Rudolph et al., 2015).
Anticoronavirus and Antitumoral Activity
A study on (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones revealed their potential as agents with both antiviral and antitumoral activity. It was discovered that small structural variations in the phenyl moiety can tune the biological properties of these compounds, making them significant for research in antiviral and anticancer therapies (Jilloju et al., 2021).
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment
Methanone compounds, such as (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, have been developed as potent, orally active dipeptidyl peptidase IV inhibitors. They exhibit excellent selectivity and efficacy in animal models for treating type 2 diabetes, highlighting their potential in diabetes management (Kim et al., 2005).
Enantioselective Bioproduction of Sitagliptin Intermediate
A novel microbial bioreduction method using Pseudomonas pseudoalcaligenes was developed to produce enantioselective chiral intermediates of sitagliptin, an anti-diabetic drug. This approach presents an attractive method for the clean and efficient production of valuable chiral intermediates in pharmaceutical manufacturing (Wei et al., 2016).
Central Nervous System Depressants
Novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones have been synthesized and evaluated for their central nervous system depressant activity. These compounds exhibit potential as anticonvulsants and have shown promising results in pharmacological evaluations for CNS depressant and potential antipsychotic effects (Butler et al., 1984).
properties
CAS RN |
913623-69-5 |
|---|---|
Product Name |
Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]- |
Molecular Formula |
C19H17F6N5O |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
[5-amino-4-(2,4,5-trifluorophenyl)cyclohexen-1-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C19H17F6N5O/c20-12-7-14(22)13(21)6-11(12)10-2-1-9(5-15(10)26)17(31)29-3-4-30-16(8-29)27-28-18(30)19(23,24)25/h1,6-7,10,15H,2-5,8,26H2 |
InChI Key |
NVVSPGQEXMJZIR-BMIGLBTASA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC[C@@H]([C@H](C3)N)C4=CC(=C(C=C4F)F)F |
SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |
synonyms |
ABT 341 ABT-341 ABT341 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




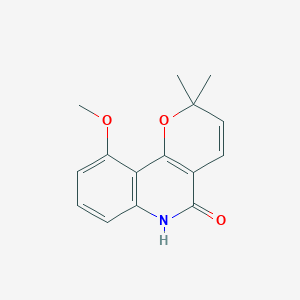
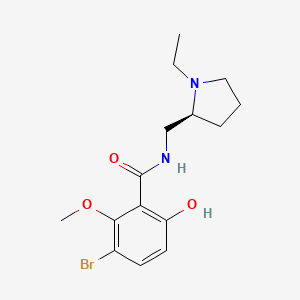
![L-Serinamide, N2-acetyl-N5-formyl-N5-hydroxy-L-ornithyl-N-[3-[(2S,5S)-5-[3-(formylhydroxyamino)propyl]-3,6-dioxo-2-piperazinyl]propyl]-N-hydroxy-](/img/structure/B1253529.png)






